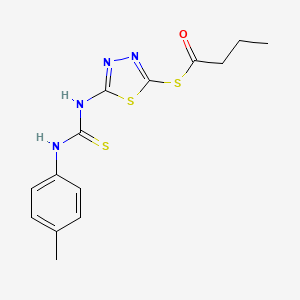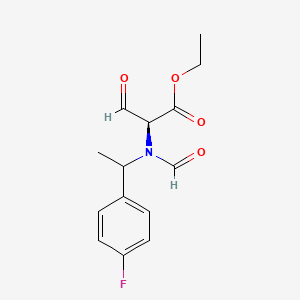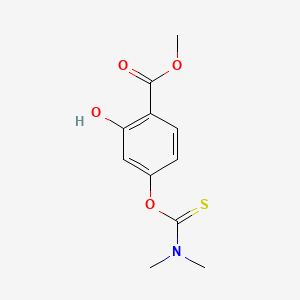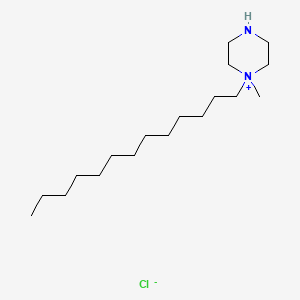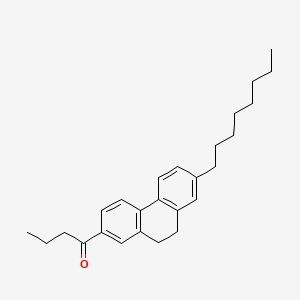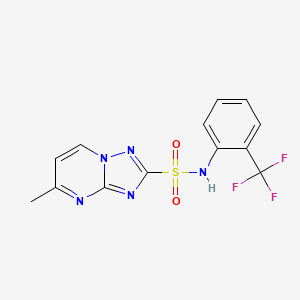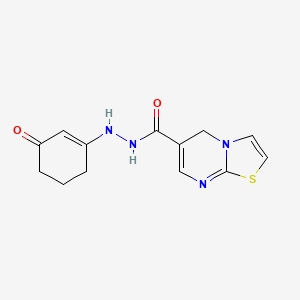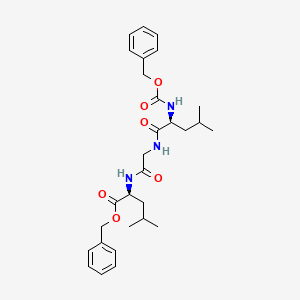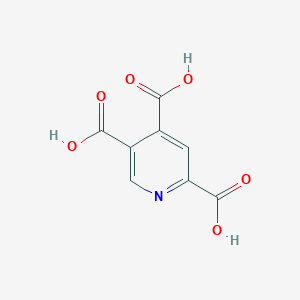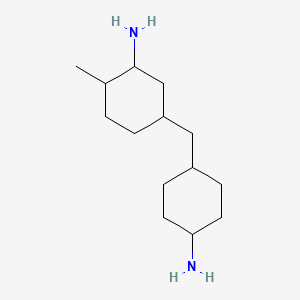
5-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 287-860-2, also known as alkanes, C14-17, chloro, is a chlorinated paraffin. Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes with varying chain lengths and degrees of chlorination. These compounds are widely used in various industrial applications due to their flame retardant properties, plasticizing effects, and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically synthesized through the chlorination of n-alkanes. The process involves the reaction of paraffins with chlorine gas in the presence of ultraviolet light or heat. The degree of chlorination can be controlled by adjusting the reaction conditions such as temperature, pressure, and the ratio of chlorine to paraffin .
Industrial Production Methods
Industrial production of chlorinated paraffins involves continuous or batch processes. In a continuous process, n-alkanes are fed into a reactor where they are chlorinated by chlorine gas under controlled conditions. The reaction mixture is then cooled, and the chlorinated paraffins are separated from unreacted paraffins and by-products through distillation .
Chemical Reactions Analysis
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction of chlorinated paraffins can lead to the formation of hydrocarbons and hydrogen chloride.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Hydrocarbons and hydrogen chloride.
Substitution: Various substituted chlorinated paraffins depending on the reagent used.
Scientific Research Applications
Chlorinated paraffins have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in drug formulations and as antimicrobial agents.
Industry: Widely used as flame retardants, plasticizers, and additives in lubricants and coatings.
Mechanism of Action
The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. In biological systems, they can disrupt cell membranes, interfere with enzyme activity, and induce oxidative stress. The exact molecular targets and pathways depend on the specific structure and degree of chlorination of the compound .
Comparison with Similar Compounds
Chlorinated paraffins can be compared with other similar compounds such as:
Polychlorinated biphenyls (PCBs): Both are chlorinated hydrocarbons, but PCBs have a biphenyl structure, whereas chlorinated paraffins are linear alkanes.
Polybrominated diphenyl ethers (PBDEs): Both are used as flame retardants, but PBDEs contain bromine atoms instead of chlorine.
Chlorinated polyethylene (CPE): Both are chlorinated polymers, but CPE is derived from polyethylene, whereas chlorinated paraffins are derived from n-alkanes.
Chlorinated paraffins are unique due to their varying chain lengths and degrees of chlorination, which allow for a wide range of physical and chemical properties. This versatility makes them suitable for diverse applications in different industries .
Properties
CAS No. |
85586-56-7 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
5-[(4-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h10-14H,2-9,15-16H2,1H3 |
InChI Key |
JSAXUWVOLFGFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1N)CC2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


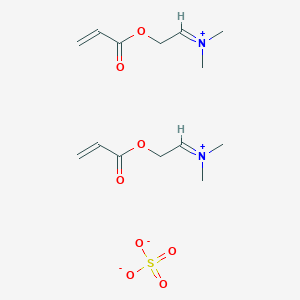
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
